molecular formula C11H14ClN3O B1292998 1-(2-Chloroisonicotinoyl)-4-methylpiperazine CAS No. 612487-28-2

1-(2-Chloroisonicotinoyl)-4-methylpiperazine

Cat. No. B1292998
Key on ui cas rn: 612487-28-2
M. Wt: 239.7 g/mol
InChI Key: OJSUZRNVWYHBNS-UHFFFAOYSA-N
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Patent
US07399780B2

Procedure details

The title compound was prepared as described for Example 1 using 2-chloroisonicotinic acid and 1-methylpiperazine. The crude product was purified on a silica gel column using chloroform/methanolkconc. NH3(aq), (100:10:1), as the eluent to give the title compound as a colorless oil. Yield: 68%: 1H NMR (CDCl3, 400 MHz) δ 8.51 (d, J=5 Hz, 1 H), 7.57 (s, 1 H), 7.43 (dd, J=5, 1 Hz, 1 H), 3.66-3.58 (m, 2 H), 3.28-3.21 (m, 2 H), 2.41-2.34 (m, 2 H), 2.30-2.24 (m, 2 H), 2.20 (s, 3 H); MS (TSP) niz 240 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[NH3:10].[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([N:15]1[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
ClC=1C=C(C(=O)N2CCN(CC2)C)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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